molecular formula C9H16N2O3 B2484787 3-(4-acetylpiperazin-1-yl)propanoic Acid CAS No. 705941-78-2

3-(4-acetylpiperazin-1-yl)propanoic Acid

Cat. No.: B2484787
CAS No.: 705941-78-2
M. Wt: 200.238
InChI Key: PQMOJMGTJRRLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-acetylpiperazin-1-yl)propanoic acid is an organic compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

3-(4-acetylpiperazin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylpiperazin-1-yl)propanoic acid typically involves the acetylation of piperazine followed by the introduction of a propanoic acid moiety. One common method includes the reaction of piperazine with acetic anhydride to form 4-acetylpiperazine. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-acetylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)propanoic acid
  • 3-(4-ethylpiperazin-1-yl)propanoic acid
  • 3-(4-benzylpiperazin-1-yl)propanoic acid

Uniqueness

3-(4-acetylpiperazin-1-yl)propanoic acid is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The acetyl group can enhance the compound’s ability to form specific interactions with biological targets, potentially leading to unique therapeutic properties .

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-8(12)11-6-4-10(5-7-11)3-2-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMOJMGTJRRLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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